5-(1H-imidazol-1-yloxy)pentanoic acid
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Overview
Description
5-(1H-imidazol-1-yloxy)pentanoic acid is a chemical compound with the molecular formula C8H12N2O3 . It has an average mass of 184.193 Da and a monoisotopic mass of 184.084793 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C8H12N2O3/c11-8(12)3-1-2-6-13-10-5-4-9-7-10/h4-5,7H,1-3,6H2,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a solid compound . More detailed physical and chemical properties are not available in the sources I found .Scientific Research Applications
Nitric Oxide Synthase Inhibition
S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid and S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid have been investigated as inhibitors of nitric oxide synthases (NOS). These compounds are part of the design for more potent inhibitors targeting various isoforms of NOS, with applications potentially relevant in treatments for conditions associated with NOS activity (Ulhaq et al., 1998).
Metal-Organic Frameworks (MOFs)
Cobalt(II) complexes of a new imidazolium-tagged thiadiazole ligand have been developed, showcasing the utility of imidazole derivatives in constructing MOFs with potential applications in catalysis, gas storage, and separation technologies (Huxel & Klingele, 2015).
Bone Imaging Agents
Novel 99mTc-labeled bisphosphonates derivatives, including 1-hydroxy-5-(2-methyl-1H-imidazol-1-yl)pentane-1,1-diyldiphosphonic acid, have been synthesized for use in bone imaging. These derivatives show high uptake in skeletal systems and rapid clearance from soft tissues, indicating their potential as superior bone imaging agents (Qiu et al., 2011).
Antimicrobial Studies
Imidazole analogs, including 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid derivatives, have been synthesized and evaluated for their antimicrobial activity against fungi and bacteria. These compounds provide a basis for developing new antimicrobial agents with potent bioactivity (Dahiya, 2008).
Safety and Hazards
properties
IUPAC Name |
5-imidazol-1-yloxypentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c11-8(12)3-1-2-6-13-10-5-4-9-7-10/h4-5,7H,1-3,6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULAFOKTTRWDGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)OCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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